Benzene-1,2,4-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

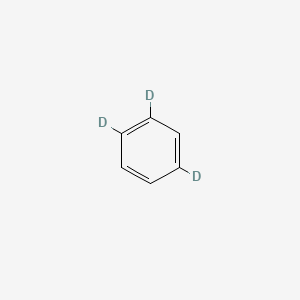

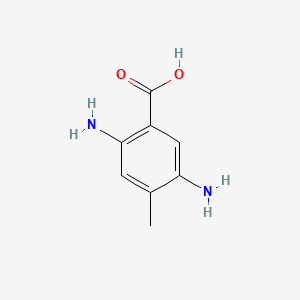

Benzene-1,2,4-d3 is a derivative of benzene, which is an organic aromatic compound . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . In the case of Benzene-1,2,4-d3, three of the hydrogen atoms are replaced with deuterium .

Molecular Structure Analysis

Benzene has a unique structure that allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications . It has a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is also expected for Benzene-1,2,4-d3, with the difference being the replacement of three hydrogen atoms with deuterium .

Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame . These properties are expected to be similar for Benzene-1,2,4-d3.

Applications De Recherche Scientifique

Synthesis and properties of new aromatic molecules : Bushey et al. (2001) explored the synthesis of molecules with benzene rings and secondary amides, finding that these compounds self-assemble into columns with unique physical properties, including liquid crystalline phases (Bushey, Hwang, Stephens, & Nuckolls, 2001).

Role in organic/inorganic hybrid structures : Marwitz et al. (2009) discussed the synthesis and properties of 1,2-dihydro-1,2-azaborine, a compound containing benzene, which exhibits remarkable stability and aromatic character (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).

Conformational properties in molecular structures : Kou et al. (2010) studied the synthesis and properties of pillar[5]arenes, which include benzene as a component, and their ability to encapsulate molecules such as acetonitrile (Kou, Tao, Cao, Fu, Schollmeyer, & Meier, 2010).

Effects on DNA methylation : Hu et al. (2014) investigated the effects of benzene metabolites on global DNA methylation, observing significant changes in DNA methylation status in response to certain metabolites (Hu, Ma, Zhang, Yu, Sheng, & Fu, 2014).

Adsorption characteristics : Wang, Cao, and Xu (2001) studied the molecular adsorption of benzene on surfaces, revealing insights into preferred adsorption states and their thermodynamic favorability (Wang, Cao, & Xu, 2001).

Stability in metal–organic frameworks : Colombo et al. (2011) researched pyrazolate-bridged metal–organic frameworks involving benzene, highlighting their exceptional thermal and chemical stability (Colombo, Galli, Choi, Han, Maspero, Palmisano, Masciocchi, & Long, 2011).

Role in luminescent metal complexes : Williams (2009) reviewed the coordination chemistry of dipyridylbenzene, a compound structurally related to benzene, in the context of its potential for creating brightly luminescent metal complexes (Williams, 2009).

Applications in solar cell technology : Mehmood et al. (2015) conducted a theoretical study on benzene/thiophene-based photosensitizers for dye-sensitized solar cells, demonstrating the potential of these compounds in solar energy applications (Mehmood, Hussein, Daud, Ahmed, & Harrabi, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1,2,4-trideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-FYFKOAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C=C1)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2,4-d3 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)

![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)